molecular formula C18H17NO B1627021 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol CAS No. 561052-59-3

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol

Cat. No.: B1627021
CAS No.: 561052-59-3
M. Wt: 263.3 g/mol
InChI Key: WOXKSBPHXSAUAJ-UHFFFAOYSA-N
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Description

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol is a synthetic organic compound that falls under the category of heterocyclic aromatic amines. This compound is known for its unique structure, which includes a naphthalene ring substituted with an amino group and a methyl group on the para position of the tolyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino-naphthalene intermediate is then alkylated with p-tolylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol involves its binding affinity to various receptors and enzymes. Through these interactions, the compound can modulate the activity of these molecular targets, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino-p-tolyl-methyl)-naphthalen-1-ol: This compound has a similar structure but with the amino group and methyl group positioned differently on the naphthalene ring.

    Furan-based α-aminophosphonates: These compounds share the amino group and aromatic ring but differ in the presence of a furan ring and phosphonate group.

Uniqueness

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20/h2-11,18,20H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKSBPHXSAUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588716
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561052-59-3
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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